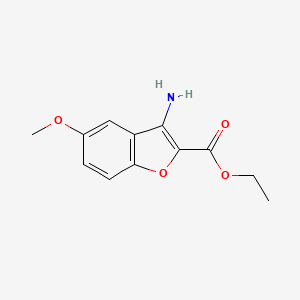

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C12H13NO4 |

|---|---|

Molekulargewicht |

235.24 g/mol |

IUPAC-Name |

ethyl 3-amino-5-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 |

InChI-Schlüssel |

ANMSLFWBZBWKNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)N |

Herkunft des Produkts |

United States |

Comprehensive Physicochemical and Pharmacological Profiling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as a collection of data points, but as a blueprint for molecular design. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS: 901138-46-3) is a highly privileged scaffold in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of potent antimitotic and antiangiogenic agents, specifically those targeting the colchicine binding site on tubulin[2]. This whitepaper synthesizes the physicochemical properties, structural causality, and validated synthetic protocols required to leverage this compound in advanced drug discovery workflows.

Structural and Physicochemical Profiling

The utility of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate stems from its precise structural features. The rigid benzofuran core mimics the cis-double bond configuration found in natural combretastatins (e.g., CA-4), effectively locking the molecule into an active conformation that prevents detrimental cis-to-trans isomerization[2]. Furthermore, the 5-methoxy substitution strategically increases the electron density of the aromatic ring, optimizing van der Waals interactions within the lipophilic pockets of the β-tubulin subunit[2].

Quantitative Physicochemical Data

The following table summarizes the foundational parameters necessary for formulation, synthesis planning, and analytical verification[1],[2],[3].

| Property | Value |

| IUPAC Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |

| CAS Registry Number | 901138-46-3 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Melting Point | 151–153 °C |

| Appearance | Yellow solid |

| SMILES String | O=C(C1=C(N)C2=CC(OC)=CC=C2O1)OCC |

Chemical Synthesis and Isolation Protocol

To ensure reproducibility, the synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate relies on a tandem "one-pot" cyclization procedure[2].

Protocol: Base-Catalyzed Tandem Cyclization

-

Objective: Synthesize the functionalized benzofuran core from commercially available benzonitriles.

-

Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenolic hydroxyl group of the starting material without hydrolyzing the ester product. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide ion, driving the initial alkylation before the intramolecular Thorpe-Ziegler-type cyclization occurs.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere to prevent oxidative degradation of the electron-rich aromatic system.

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension for 15 minutes at room temperature to ensure complete phenoxide formation.

-

Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). The slight stoichiometric excess ensures complete alkylation of the starting material.

-

Thermal Cyclization: Elevate the reaction temperature to 80–100 °C. Self-Validation Step: Monitor the tandem intramolecular cyclization via Thin Layer Chromatography (TLC) using an EtOAc/Petroleum Ether (3:7 v/v) eluent until the nitrile starting material is entirely consumed.

-

Aqueous Workup: Quench the reaction by pouring it into ice-cold distilled water. This precipitates the crude hydrophobic product while dissolving the inorganic potassium salts. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (EtOAc/Petroleum Ether 3:7 v/v). The product elutes as a distinct band and furnishes a yellow solid upon solvent evaporation[2].

Synthetic workflow for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.

Pharmacological Application: Tubulin Inhibition

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not an end-product but a highly reactive precursor. The primary amine at the C-3 position serves as an essential synthetic handle for Buchwald–Hartwig palladium-catalyzed cross-coupling[2]. By reacting this amine with 1-bromo-3,4,5-trimethoxybenzene, researchers generate 3-arylaminobenzofuran derivatives that exhibit potent nanomolar inhibition of cancer cell growth (IC₅₀ values ranging from 0.3–27 nM)[2].

Mechanism of Action

Derivatives synthesized from this scaffold act as microtubule-depolymerizing agents. They bind directly to the colchicine site on the α,β-tubulin heterodimer. This binding event halts tubulin polymerization, leading to the collapse of the mitotic spindle, mitotic arrest, and the subsequent down-regulation of antiapoptotic proteins such as Mcl-1 and Bcl-2, ultimately triggering apoptosis[2].

Mechanism of action for tubulin polymerization inhibition and apoptosis.

Analytical Characterization and Validation

To establish a self-validating experimental system, the structural integrity of the synthesized ethyl 3-amino-5-methoxybenzofuran-2-carboxylate must be confirmed through rigorous analytical characterization.

-

Melting Point Analysis: A sharp melting point of 151–153 °C acts as a primary indicator of high compound purity (>95%)[2]. Deviations or broad melting ranges indicate incomplete cyclization or residual starting material.

-

Nuclear Magnetic Resonance (¹H NMR): When dissolved in CDCl₃, the compound presents distinct diagnostic peaks. The ethyl ester moiety is confirmed by a triplet at δ 1.43 (J = 7.0 Hz, 3H) representing the terminal methyl group[2]. The presence of the critical 5-methoxy substituent is validated by a sharp singlet integrating to 3 protons at δ 3.86[2]. The successful formation of the primary amine is typically observed as a broad singlet in the δ 4.5–5.5 range, which disappears upon D₂O exchange.

Sources

Comprehensive Technical Guide: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Executive Summary

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly specialized heterocyclic building block and a critical intermediate in the synthesis of tubulin-binding anticancer agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and synthetic methodology. Furthermore, it details the downstream pharmacological applications of this compound—specifically its role as a precursor in generating 3-arylaminobenzofuran derivatives that target the colchicine binding site on tubulin to induce apoptosis and vascular disruption in tumor microenvironments.

Chemical Identity and Physicochemical Properties

Accurate identification and handling of this intermediate require a strict understanding of its physicochemical baseline. The table below summarizes the core quantitative data for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.

| Property | Value / Description |

| Chemical Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |

| CAS Number | 901138-46-3 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| SMILES String | CCOC(=O)c1oc2ccc(OC)cc2c1N |

| Appearance | Yellow solid |

| Melting Point | 151–153 °C |

| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere |

Structural Analysis & Molecular Mechanics

The architectural design of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is highly intentional, serving as a versatile scaffold for medicinal chemistry:

-

The Benzofuran Core: Provides a rigid, planar, and lipophilic scaffold ideal for fitting into the deep hydrophobic pockets of target proteins (such as tubulin).

-

5-Methoxy Substitution: This group acts as a crucial structural mimic of the 4-methoxy group found in the B-ring of Combretastatin A-4 (CA-4), a potent natural vascular disrupting agent. This specific substitution significantly enhances the binding affinity of downstream derivatives to the tubulin colchicine site [1].

-

2-Carboxylate and 3-Amino Functionalization: These groups are strategically positioned to allow for orthogonal derivatization. The 3-amino group serves as the primary nucleophile for Buchwald-Hartwig cross-coupling reactions to attach various aryl groups (e.g., 3,4,5-trimethoxyphenyl), while the 2-ethyl carboxylate provides steric bulk and serves as a hydrogen bond acceptor [2].

Synthetic Methodology: Tandem "One-Pot" Cyclization

The synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate relies on a highly efficient, base-catalyzed tandem cyclization.

Causality Behind Experimental Choices

-

Base (K₂CO₃) & Solvent (DMF): Potassium carbonate is selected as a mild base to selectively deprotonate the phenol group of the starting material, forming a reactive phenoxide ion. Anhydrous DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation effectively, leaving the phenoxide highly nucleophilic and accelerating the initial O-alkylation.

-

Tandem Mechanism: Following O-alkylation by ethyl bromoacetate, the proximity of the active methylene group (from the acetate) to the highly electrophilic nitrile carbon facilitates an intramolecular Thorpe-Ziegler-type cyclization. Spontaneous tautomerization subsequently yields the thermodynamically stable 3-amino-benzofuran aromatic system [1].

Step-by-Step Protocol

This protocol is designed as a self-validating system; intermediate TLC checks and specific workup washes ensure the purity of the final cyclized product.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Base Activation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution. Stir at room temperature for 15–20 minutes to ensure complete phenoxide formation (solution will slightly darken).

-

Alkylation: Dropwise, add ethyl bromoacetate (1.2 equiv) via syringe.

-

Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane system until the starting material is fully consumed (typically 4–6 hours). The elevated thermal energy is required to drive the intramolecular cyclization step.

-

Workup: Cool the mixture to room temperature, quench by diluting with ice-cold distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing an ethyl acetate/petroleum ether gradient (typically 3:7 v/v) as the eluent.

-

Yield: The procedure furnishes the target compound as a yellow solid (Expected Yield: ~53%).

Fig 1: Tandem one-pot synthetic workflow for ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.

Analytical Characterization

To validate the success of the tandem cyclization and ensure the structural integrity of the intermediate before downstream coupling, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

¹H NMR (400 MHz, CDCl₃) Interpretation:

-

δ 1.43 (t, J = 7.0 Hz, 3H): Represents the methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

-

δ 3.86 (s, 3H): A sharp singlet confirming the presence of the crucial methoxy protons at the C-5 position.

-

δ 4.41 (q, J = 7.0 Hz, 2H): The methylene protons of the ethyl ester, split into a quartet.

-

δ 4.90 (br s, 2H): The broad singlet corresponds to the newly formed amino (-NH₂) protons. This peak is diagnostic of successful cyclization and will disappear upon D₂O exchange.

-

δ 6.90 - 7.30 (m, 3H): The multiplet signals correspond to the three aromatic protons of the benzofuran core [1].

Pharmacological Applications: Tubulin Polymerization Inhibition

While Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is biologically inactive on its own, it is a master precursor. When subjected to a C–N Buchwald–Hartwig palladium-catalyzed cross-coupling protocol with 1-bromo-3,4,5-trimethoxybenzene, it yields potent 3-arylaminobenzofuran derivatives.

Mechanism of Action of Downstream Derivatives

-

Colchicine Site Binding: The synthesized derivatives act as microtubule-depolymerizing agents by binding tightly to the colchicine site located at the interface of the α/β-tubulin heterodimer [2].

-

Mitotic Arrest: This binding physically prevents the addition of new tubulin dimers, inhibiting microtubule assembly and arresting highly proliferative cancer cells in the G2/M phase of the cell cycle.

-

Mitochondrial Apoptosis: Prolonged mitotic arrest induces severe mitochondrial stress. This triggers the down-regulation of anti-apoptotic proteins (such as Bcl-2 and Mcl-1) and the subsequent activation of effector caspases, executing the intrinsic apoptotic pathway [1].

-

Vascular Disruption: Beyond direct cytotoxicity, these agents exhibit potent antiangiogenic effects, selectively collapsing the delicate endothelial cell networks that form tumor blood vessels, thereby starving the tumor of oxygen and nutrients [2].

Fig 2: Apoptotic signaling pathway induced by 3-arylaminobenzofuran derivatives via tubulin binding.

Conclusion

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate represents a masterclass in rational drug design. Its straightforward, one-pot preparation and highly functionalized scaffold make it an invaluable tool for medicinal chemists developing next-generation vascular disrupting agents and tubulin inhibitors. Future research may explore leveraging this scaffold for dual-target kinase inhibitors or conjugating it to targeted delivery systems (e.g., antibody-drug conjugates) to maximize therapeutic windows and minimize systemic toxicity.

References

-

Romagnoli R, Baraldi PG, Sarkar T, et al. "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. 2014;9(1):117-128. URL:[Link]

-

Romagnoli R, Baraldi PG, Salvador MK, et al. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry. 2015;58(7):3209–3222. URL:[Link]

An In-depth Technical Guide to Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Introduction to the Benzofuran Scaffold

Benzofurans are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Their inherent planarity and ability to participate in various non-covalent interactions make them privileged scaffolds in medicinal chemistry. Substitutions on the benzofuran ring system allow for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The introduction of an amino group at the 3-position and a methoxy group at the 5-position, coupled with an ethyl carboxylate at the 2-position, as in the title compound, is anticipated to confer specific biological activities, making it a molecule of interest for further investigation.

Synthesis and Chemical Properties

The synthesis of substituted benzofurans can be achieved through various synthetic routes. A common and effective method for constructing the 3-aminobenzofuran-2-carboxylate core involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetate ester in the presence of a base.[3][4][5]

Postulated Synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

A plausible synthetic route to the title compound would involve the reaction of 2-hydroxy-5-methoxybenzonitrile with ethyl chloroacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would proceed via an initial O-alkylation followed by an intramolecular cyclization.

Experimental Protocol: A Representative Synthesis of a 3-Aminobenzofuran-2-carboxylate Analog [3][4][5]

This protocol is adapted from the synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and can be considered a starting point for the synthesis of the methoxy analog.

Materials:

-

5-substituted-2-hydroxybenzonitrile (e.g., 5-bromo-2-hydroxybenzonitrile) (1 equivalent)

-

Ethyl chloroacetate (1 equivalent)

-

Anhydrous Potassium Carbonate (2 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the 5-substituted-2-hydroxybenzonitrile in DMF, add anhydrous potassium carbonate.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux for a specified period (e.g., 90 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Pour the filtrate into crushed ice with constant stirring to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 3-amino-5-substituted-benzofuran-2-carboxylate.

Physicochemical Properties

The physicochemical properties of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be inferred from its structural analogs. A summary of these predicted and known properties is presented in the table below.

| Property | Value (Analog/Predicted) | Source |

| Molecular Formula | C12H13NO4 | Predicted |

| Molecular Weight | 235.24 g/mol | Predicted |

| CAS Registry Number | Not available | - |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. | Inferred |

| Melting Point | The melting point of the bromo analog is 154-156 °C. The methoxy analog is expected to have a comparable melting point. | [3][4][5] |

Spectroscopic Characterization

The structural elucidation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group protons, distinct signals for the aromatic protons on the benzofuran ring, and a broad singlet for the amino group protons.[6]

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.[6]

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitutions on Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate suggest its potential as a valuable intermediate or a lead compound in drug discovery programs.

Potential as a Scaffold for Bioactive Molecules

The amino group at the 3-position serves as a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. For instance, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings, leading to compounds with potentially enhanced biological activities. The methoxy group at the 5-position can influence the compound's metabolic stability and receptor binding affinity.

Workflow for Derivative Synthesis and Screening

The following workflow illustrates a typical approach for leveraging a core scaffold like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in a drug discovery campaign.

Caption: A generalized workflow for the utilization of a core scaffold in drug discovery.

Conclusion

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While a dedicated CAS Registry Number remains to be assigned, the synthetic accessibility and the potential for diverse chemical modifications make it and its analogs attractive targets for medicinal chemists. The insights provided in this guide, drawn from the established chemistry of related benzofuran derivatives, offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of molecules. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

-

PubChem. Ethyl 3-aminobenzofuran-2-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

-

PMC. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]

-

ResearchGate. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]

-

PMC. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Available at: [Link]

-

NextSDS. Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate. Available at: [Link]

-

PubChem. Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]

-

Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]

-

ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

-

ResearchGate. (PDF) Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]

-

MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available at: [Link]

Sources

Comprehensive Technical Guide & Safety Data Sheet: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Executive Summary

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS: 901138-46-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and oncology drug discovery. Its primary application lies in the synthesis of novel 3-arylaminobenzofuran derivatives, which act as potent antivascular agents by targeting the colchicine binding site on tubulin.

This technical whitepaper provides a rigorous safety data profile (SDS), physicochemical characterization, and field-proven experimental protocols for its application in advanced cross-coupling reactions.

Physicochemical Profiling

Understanding the baseline metrics of this ester is critical for calculating reaction stoichiometry, predicting solubility, and ensuring proper storage conditions.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |

| CAS Number | 901138-46-3 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Solid (typically off-white to pale yellow powder) |

| Core Structure | Benzofuran |

Safety Data Sheet (SDS) & Handling Protocols

As a biologically active intermediate, strict adherence to handling protocols is mandatory to ensure both operator safety and compound integrity. The following classifications align with standard GHS guidelines for functionalized benzofuran esters (1[2][1]).

-

Hazard Classification (GHS):

-

Acute Toxicity, Oral (Category 4) – H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) – H315: Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A) – H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3) – H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal exposure.

-

Safety goggles with side shields conforming to EN166 or NIOSH standards.

-

Use within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks.

-

-

Storage & Stability:

-

Store at 2–8 °C (Cold-chain transportation recommended) in a tightly sealed, light-resistant container. The presence of the primary amine and the electron-rich methoxy group makes the compound susceptible to slow oxidation if exposed to ambient air and UV light over prolonged periods.

-

Mechanistic Role in Drug Discovery: Tubulin Inhibition

In oncology, targeting the tumor vasculature is a validated therapeutic strategy. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate serves as the core scaffold for synthesizing antivascular agents. When the 3-amino group is functionalized via cross-coupling with a trimethoxyphenyl moiety, the resulting derivative mimics the structural pharmacophore of Combretastatin A-4 (CA-4) (3[3]).

Causality of the Scaffold: The benzofuran core provides a rigid, planar geometry that perfectly positions the 5-methoxy group and the newly attached 3-aryl ring into the hydrophobic pockets of the colchicine binding site on β -tubulin. This high-affinity binding prevents the α/β -tubulin heterodimers from polymerizing into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing endothelial and tumor cells.

Tubulin polymerization inhibition pathway via 3-arylaminobenzofuran derivatives.

Table 2: Biological Activity of Downstream Derivatives (Tubulin Polymerization Inhibition)

| Compound | Assembly IC₅₀ (μM) | Antiproliferative Activity (HeLa IC₅₀, nM) |

| Derivative 3g (Synthesized from 901138-46-3) | 1.1 | ~15 |

| Combretastatin A-4 (CA-4, Reference) | 1.1 | ~10 |

| Derivative 3h | 1.4 | ~25 |

Synthetic Workflows & Experimental Protocols

To convert the precursor into a highly active therapeutic agent, a C–N Buchwald–Hartwig palladium-catalyzed cross-coupling protocol is employed.

Self-Validating Experimental Protocol: Buchwald-Hartwig Cross-Coupling

Rationale & Causality: The 3-amino group on the benzofuran ring is electronically deactivated due to its conjugation with the electron-withdrawing ester at the 2-position. Standard nucleophilic substitutions will fail. Therefore, a palladium-catalyzed approach using a sterically demanding bidentate ligand (rac-BINAP) is required to force the reductive elimination step.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and 1.2 equivalents of 1-bromo-3,4,5-trimethoxybenzene in anhydrous toluene (0.2 M concentration).

-

Catalyst & Base Addition: Add 5 mol% Pd(OAc)₂ (precatalyst), 7.5 mol% rac-BINAP (ligand), and 1.5 equivalents of Cs₂CO₃.

-

Expert Insight: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu to prevent the hydrolysis or transesterification of the ethyl ester at the 2-position.

-

-

Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 12–18 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:7 (v/v) ethyl acetate/petroleum ether mobile phase. The system is self-validating: the reaction is deemed successful and complete only when the starting material spot completely disappears and a new, distinct lower-Rf spot (the coupled product) emerges.

-

Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, 3:7 ethyl acetate/petroleum ether) to yield the pure 3-arylaminobenzofuran derivative.

Step-by-step Buchwald-Hartwig cross-coupling workflow for derivative synthesis.

References

- Title: Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC Source: NIH / PubMed Central URL

- Title: 901138-46-3 | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate | BLD Pharm Source: BLD Pharm URL

Sources

A Methodological Guide to Determining the Organic Solvent Solubility Profile of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Abstract

Introduction: The Significance of Solubility

In the journey of a chemical entity from discovery to application, solubility is a fundamental property that dictates its viability at numerous stages.[1][2] For a molecule like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, which belongs to the biologically significant benzofuran class of compounds, understanding its behavior in various solvents is paramount.[5][6][7][8]

A comprehensive solubility profile is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, which is crucial for achieving optimal reaction rates and yields.

-

Purification and Isolation: Designing effective crystallization or chromatographic purification processes, where differential solubility is the principle of separation.[12]

-

Formulation Development: For APIs, solubility directly impacts bioavailability.[3][4][13] Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic co-solvents is often a key part of developing viable dosage forms.[3][4]

-

Analytical Method Development: Choosing the right solvent is the first step in creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) or UV-Spectrophotometry, for quantification.[14][15]

Given the absence of published data, this guide empowers the researcher to generate this critical information in-house with scientific rigor.

Theoretical Framework & Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[16][17] This means that solutes tend to dissolve best in solvents with similar polarity.[12][17] The structure of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate allows for a qualitative prediction of its solubility.

Molecular Structure:

-

Benzofuran Core: A fused aromatic ring system (benzene and furan), which is largely non-polar and hydrophobic.

-

Amino Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.[16] This group also introduces basicity, allowing for salt formation in acidic media.

-

Methoxy Group (-OCH3): Moderately polar, capable of acting as a hydrogen bond acceptor.

-

Ethyl Ester Group (-COOEt): A polar group that can accept hydrogen bonds.

Predictive Solubility Profile:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzofuran core has non-polar character, the polar amino, methoxy, and ester groups will hinder dissolution in highly non-polar environments.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF)): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected. These solvents can not only engage in dipole-dipole interactions but can also hydrogen bond with the amino, methoxy, and ester groups, effectively solvating the molecule.

-

Aqueous Solubility: Expected to be low. The large, hydrophobic benzofuran core will likely dominate, despite the presence of hydrogen-bonding groups.[4] However, solubility would be expected to increase significantly at low pH due to the protonation of the basic amino group to form a more polar, soluble salt.[9]

The following diagram illustrates the relationship between the molecular features and solvent characteristics that govern solubility.

Caption: Key factors influencing the solubility of an organic compound.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated system at equilibrium.[9][11]

Materials and Equipment

-

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11] A general starting point is to add approximately 10-20 mg of solute to 1-2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, though preliminary experiments may be needed to determine the optimal time.[10][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow excess solid to settle.[11]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.[15] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. caymanchem.com [caymanchem.com]

- 13. books.rsc.org [books.rsc.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. Khan Academy [khanacademy.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

A Toxicological and Hazard Assessment Framework for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available scientific literature and established principles of toxicology and risk assessment. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a compound with limited publicly available toxicity data. Therefore, this guide emphasizes a framework for hazard assessment and safe handling in the absence of comprehensive data. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, following all applicable safety regulations.

Introduction: Navigating the Data Gap for Novel Benzofuran Derivatives

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As with many novel compounds synthesized for research and development, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established. This guide provides a systematic framework for researchers to understand the potential hazards, plan for necessary toxicological evaluation, and implement appropriate safety measures.

The core challenge addressed herein is the management of a chemical entity with a data gap. Instead of a simple recitation of known facts, this document serves as a methodological guide, combining predictive toxicology based on structural analogues (a "read-across" approach) with a clear roadmap for empirical testing and risk management. Our approach is grounded in the principle that a robust understanding of a molecule's constituent parts can inform a predictive hazard assessment, which in turn guides safe handling practices and a structured toxicological testing strategy.

Predicted Toxicological Profile: A Read-Across Assessment

In the absence of direct data, a primary method for initial hazard identification is to analyze the toxicological profiles of structurally related compounds. The principle of "molecular similarity" suggests that molecules with similar structures are likely to exhibit similar biological activities and, consequently, similar toxicities.[1] Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be deconstructed into three primary structural motifs: the benzofuran core, an ethyl aminocarboxylate side chain, and a methoxybenzene (anisole) moiety.

The Benzofuran Core

The benzofuran ring system is a prevalent core in many bioactive compounds, both natural and synthetic. Toxicological data on benzofuran itself and its derivatives indicate several potential areas of concern:

-

Hepatotoxicity and Nephrotoxicity: Studies on 2,3-benzofuran have shown that oral exposure can lead to liver damage in rats and mice.[2] Necrosis of hepatocytes has been observed following intermediate-duration exposure.[2] Chronic exposure has also been linked to kidney damage.[2]

-

Carcinogenicity: The National Toxicology Program (NTP) found clear evidence of carcinogenicity for 2,3-benzofuran in male and female mice, with increased tumors in the lungs, liver, and forestomach.[2]

-

Neuroactivity: Certain aminopropyl-benzofuran derivatives, such as 5-APB and 6-APB, are used as recreational drugs and exhibit stimulant and euphoric effects, acting on catecholamine and serotonin receptors.[3] This highlights the potential for benzofuran derivatives to possess psychoactive properties.

The Methoxybenzene (Anisole) Moiety

The methoxy group on the benzene ring is a common feature in many organic molecules. Anisole (methoxybenzene) itself has a defined, albeit moderate, toxicity profile:

-

Acute Toxicity: Anisole is described as moderately toxic by ingestion, with a reported oral LD50 in rats of 3700 mg/kg.[4][5]

The Ethyl Aminocarboxylate Moiety

Esters of carboxylic acids are a broad class of compounds with varied toxicities. General toxicological properties include:

-

Irritation: Many esters are known to be primary irritants to the skin, eyes, and respiratory system.[7]

-

Central Nervous System (CNS) Effects: Some esters can cause CNS depression, leading to effects like anesthesia and narcosis.[7]

-

Metabolic Fate: The toxicity of amino acid methyl esters in certain cell lines has been linked to their metabolic pathways within lysosomes.[8]

Integrated Hazard Prediction

Based on the toxicological profiles of its structural components, the following potential hazards for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be considered until empirical data proves otherwise:

| Hazard Class | Predicted Potential | Rationale |

| Acute Oral Toxicity | Moderate | Based on the anisole moiety (LD50 3700 mg/kg in rats).[4][5] |

| Skin Irritation | Likely | Based on the anisole moiety and general properties of esters.[4][6][7] |

| Eye Irritation | Likely | Based on the general properties of esters.[7] |

| Organ Toxicity | Potential for Liver & Kidney Effects | Based on the benzofuran core.[2] |

| Mutagenicity/Genotoxicity | Unknown | Requires experimental evaluation. |

| Carcinogenicity | Potential | Based on the carcinogenicity of the parent benzofuran structure in animal studies.[2] |

| Neurotoxicity | Potential | Based on the neuroactive properties of other aminobenzofuran derivatives.[3] |

A Framework for Empirical Toxicological Evaluation

To move from a predicted hazard profile to a data-driven safety assessment, a tiered experimental approach is necessary. The following protocols, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, provide a robust framework for characterizing the toxicity of a novel compound like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.

Tier 1: Initial Hazard Identification

This initial tier focuses on acute toxicity, irritation, and mutagenicity.

-

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[9][10]

-

Rationale: This method provides a reliable estimate of the acute oral toxicity (and an LD50 cut-off value) with a reduced number of animals compared to traditional methods.[9][10] It is a crucial first step for classification and labeling and informs dosing for further studies.

-

Experimental Protocol:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The compound is administered orally via gavage in a suitable vehicle.

-

Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[11]

-

Endpoint: The outcome allows for classification into one of the GHS categories for acute toxicity.[9][10]

-

-

Guidelines:

-

Rationale: These in vitro methods align with the 3Rs principle (Replacement, Reduction, Refinement) of animal testing by using reconstructed human tissues to predict skin and eye irritation potential.[13] They are highly recommended before any in vivo studies are considered.[17]

-

Experimental Protocol (General for RhE/RhCE models):

-

Test System: A commercially available, validated reconstructed human epidermis (for skin) or cornea-like epithelium (for eye) model is used.

-

Application: The test compound is applied topically to the tissue surface.

-

Incubation: Tissues are incubated for a defined period (e.g., 60 minutes for skin irritation).[15]

-

Viability Assessment: Post-exposure, tissue viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to negative controls. For skin irritation, a viability of ≤ 50% indicates an irritant.[12][13] For eye irritation under TG 492, a viability of >60% classifies the substance as a non-irritant.[16]

-

-

Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).

-

Rationale: This is the most widely used initial screen for identifying compounds that can cause gene mutations. It is a critical component of any genotoxicity assessment.

-

Experimental Protocol:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: Bacteria are exposed to various concentrations of the test compound.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the solvent control.

-

Tier 2: Further Characterization (If Warranted)

If results from Tier 1 indicate potential for significant toxicity, or if the intended application of the compound requires more comprehensive data (e.g., for drug development), further testing is warranted.

-

In Vivo Dermal and Eye Irritation/Corrosion (OECD TG 404 & 405): If in vitro tests are inconclusive or if required by specific regulatory frameworks, in vivo tests in rabbits may be conducted.[18][19] These should only be performed after a thorough weight-of-evidence analysis.[17]

-

In Vivo Micronucleus Test (OECD TG 474): To assess for chromosomal damage in a mammalian system.

-

Repeated Dose Toxicity Studies (e.g., OECD TG 407 - 28-day study): To evaluate the effects of repeated oral exposure and identify potential target organs.

-

Germ Cell Mutagenicity Assays (e.g., OECD TG 478, 488): To investigate the potential for heritable mutations, which is a critical endpoint for drug development.[20][21]

In Silico Toxicology: Predictive Assessment Before Synthesis

Before and during experimental testing, computational (in silico) toxicology can provide valuable insights, reduce the need for animal testing, and guide experimental design.[1][22]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical relationships between the chemical structure and toxicological activity of known compounds to predict the toxicity of new, untested chemicals.[23]

-

Read-Across: This approach involves using toxicological data from one or more structurally similar chemicals to predict the toxicity of the target compound.[23] This is the core principle applied in Section 2 of this guide.

-

Expert Systems: Software platforms like DEREK Nexus or Leadscope use rule-based systems derived from expert knowledge to identify structural alerts associated with specific toxicities.[24]

For Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, in silico models could be used to predict endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities, providing a more refined hypothesis for targeted experimental validation.

Caption: Control banding workflow for risk management.

Recommended Safe Handling Procedures:

-

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, chemical goggles or a face shield should be used.

-

Body Protection: A laboratory coat should be worn.

-

-

Hygiene Practices: Avoid skin contact. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

-

Waste Disposal: Dispose of waste in accordance with institutional, local, and national regulations for chemical waste.

Conclusion

While a complete toxicological profile for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not currently available, a systematic, science-based approach allows for a robust preliminary hazard assessment and the implementation of effective safety protocols. By leveraging read-across toxicology, in silico modeling, and established OECD testing guidelines, researchers can navigate the data gap responsibly. The adoption of a conservative risk management strategy, such as control banding, ensures that potential risks are managed effectively in the laboratory setting. As more data becomes available for this and similar compounds, this framework can be updated to provide an even more refined understanding of its safety profile.

References

- Canadian Centre for Occupational Health and Safety. (2025, August 28). Control Banding.

- OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24.

- SenzaGen. Skin irritation: OECD TG 439. Retrieved March 26, 2026.

- PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.

- International Journal of Research in Ayurveda and Pharmacy. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

- Carleton University. Control Banding - Environmental Health and Safety. Retrieved March 26, 2026.

- ChemicalBook. (2026, January 13). Anisole | 100-66-3.

- International Journal of Research in Ayurveda and Pharmacy. oecd guidelines for acute oral toxicity studies: an overview. Retrieved March 26, 2026.

- ECETOC.

- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.

- OECD. (2013, July 26). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

- Wikipedia. Anisole. Retrieved March 26, 2026.

- ResearchGate. Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF. Retrieved March 26, 2026.

- Nucro-Technics. (2024, May 18).

- OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved March 26, 2026.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. Retrieved March 26, 2026.

- PMC.

- OECD. (2024, December 16). Guidance Document on Integrated Approaches to Testing and Assessment (IATA)

- Centers for Disease Control and Prevention (CDC). (2026, February 18). Control Banding.

- IJSDR.

- Canada.ca. (2026, February 12). Control banding guideline.

- National Toxicology Program (NTP). (2012, October 2).

- Safety+Health Magazine. (2020, April 26).

- XCellR8. Regulatory Eye Irritation Test OECD TG 492. Retrieved March 26, 2026.

- National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved March 26, 2026.

- nano-test.de. (2026, January 11). Skin irritation and corrosion toxicity tests: OECD Guideline 439.

- Dermatest.

- Nucro-Technics. (2024, May 12).

- ResearchGate. (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.

- Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- Ovid. Revision of OECD guidelines for genotoxicity:... : Mutagenesis.

- PubChem. Anisole | C7H8O | CID 7519. Retrieved March 26, 2026.

- Digital Discovery (RSC Publishing). (2025, January 6). Advancing predictive toxicology: overcoming hurdles and shaping the future.

- ResearchGate. (2025, August 7).

- CPT Labs. Ames Mutagenicity Testing (OECD 471).

- General Approaches to the Risk Assessment of Chemicals.

- Fisher Scientific. (2009, December 15).

- Chem-Impex. Anisole. Retrieved March 26, 2026.

- MDPI. (2023, September 6).

- GOV.UK. (2024, July 18).

- Eurofins Scientific. Creating Toxicological Risk Assessments for Medical Devices.

- EAS Publisher. (2023, September 7).

- Evalueserve. Chemical Risk Assessment.

- OECD. (2025, June 25). Test No.

- NCBI Bookshelf. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.

- PubMed. (1992, February 15).

- ResearchGate.

- ResearchGate. (2021, November 15). Acute, Oral, and Intravenous Toxicity of Terpene Alcohols and Their GABA Esters.

- ResearchGate. Esters of Mono- and Alkenyl Carboxylic Acids and Mono- and Polyalcohols | Request PDF.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anisole | 100-66-3 [chemicalbook.com]

- 5. Anisole - Wikipedia [en.wikipedia.org]

- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrap.net [ijrap.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. senzagen.com [senzagen.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nano-test.de [nano-test.de]

- 15. dermatest.com [dermatest.com]

- 16. x-cellr8.com [x-cellr8.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. gov.uk [gov.uk]

- 21. oecd.org [oecd.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Technical Whitepaper: The In Vitro Mechanism of Action of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate Derived Microtubule-Destabilizing Agents

Executive Summary

In the development of novel antimitotic therapeutics, ethyl 3-amino-5-methoxybenzofuran-2-carboxylate serves as a critical synthetic scaffold and pharmacophore core. While the ester itself is a biologically deactivated precursor, its highly specific structural geometry—dictated by the 2-carboxylate and 3-amino moieties—enables the synthesis of highly potent microtubule-destabilizing agents (MDAs). Through Buchwald-Hartwig cross-coupling, this scaffold yields 3-arylaminobenzofurans that perfectly mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4).

This technical guide delineates the in vitro mechanism of action of this pharmacophore class, detailing their binding kinetics at the tubulin colchicine site, induction of mitochondrial apoptosis, and potent vascular disrupting activity (VDA).

Scaffold Chemical Biology & Derivatization Workflow

The benzofuran core is a privileged scaffold in medicinal chemistry. The specific substitution pattern of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is strategically designed to position a trimethoxyphenyl ring (introduced via cross-coupling at the 3-amino group) directly into the hydrophobic pocket of the colchicine binding site on β -tubulin.

The 5-methoxy group enhances lipophilic interactions within the binding pocket, while the 2-carboxylate ester provides a critical hydrogen-bond acceptor site, mimicking the spatial constraints of native tubulin inhibitors .

Fig 1: Synthesis workflow from the ethyl benzofuran-2-carboxylate scaffold to target validation.

Primary Mechanism: Colchicine-Site Tubulin Inhibition

The primary in vitro target of compounds derived from this scaffold is the αβ -tubulin heterodimer. By acting as competitive inhibitors at the colchicine binding site, these derivatives prevent the curved-to-straight structural transition required for microtubule assembly. The failure of microtubule polymerization leads to the immediate collapse of the mitotic spindle, arresting neoplastic cells in the G2/M phase of the cell cycle.

Secondary Intracellular Effects: Mitochondrial Apoptosis

Prolonged G2/M arrest triggers a cascade of intracellular stress signals that culminate in programmed cell death.

-

Bcl-2 and Mcl-1 Downregulation: Cellular sensitivity to antimitotic drugs is heavily regulated by the Bcl-2 family of proteins. Treatment with these benzofuran derivatives causes a marked, time-dependent downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.

-

Caspase Activation: The reduction in Mcl-1 destabilizes the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex subsequently cleaves and activates executioner caspases (Caspase-3 and -7), driving the cell into the execution phase of apoptosis .

Fig 2: Mechanism of action from colchicine site binding to mitochondrial apoptosis execution.

Phenotypic Consequences: Vascular Disrupting Activity (VDA)

Beyond direct cytotoxicity to neoplastic cells, these agents exhibit profound effects on tumor vasculature. Endothelial cells rely on a highly dynamic microtubule network to maintain their flattened, extended morphology. Depolymerization of this network causes the endothelial cells to rapidly round up. This morphological collapse breaks cell-to-cell tight junctions, drastically increasing vascular permeability and destroying the delicate capillary networks that supply nutrients to solid tumors.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of these scaffold-derived compounds, the following self-validating protocols must be employed.

Tubulin Polymerization Kinetics Assay

-

Causality & Rationale: Microtubule assembly is a temperature-dependent and GTP-dependent process that increases the optical density of the solution. Measuring turbidity at 340 nm provides a real-time kinetic readout of polymerization. PIPES buffer is utilized over Tris because its pKa (6.8) perfectly buffers the slightly acidic pH required for optimal tubulin polymerization without temperature-induced fluctuations.

-

Self-Validating System:

-

Negative Control (Vehicle): 1% DMSO ensures baseline maximum polymerization (100% assembly).

-

Positive Control: 3.0 μM CA-4 establishes the dynamic range of total inhibition.

-

-

Step-by-Step Protocol:

-

Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Note: EGTA is critical to chelate calcium, which otherwise natively inhibits polymerization.

-

Pre-incubate tubulin with varying concentrations of the benzofuran derivative (0.1 μM to 10 μM) in a 96-well half-area plate at 4°C for 15 minutes.

-

Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate the IC50 based on the steady-state absorbance plateau.

-

Annexin-V/PI Flow Cytometry for Apoptosis

-

Causality & Rationale: Annexin-V is a Ca²⁺-dependent protein with a high affinity for phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates DNA but cannot cross intact membranes, serving as a marker for late apoptosis/necrosis.

-

Self-Validating System: FITC and PI emission spectra overlap significantly. The protocol mandates single-stained Annexin-V and single-stained PI controls to calculate the fluorescence spillover matrix. Without this compensation, late apoptotic cells will be artificially inflated.

-

Step-by-Step Protocol:

-

Seed HeLa cells at 2×105 cells/well and treat with the derivative (e.g., 100 nM) for 24 and 48 hours.

-

Harvest cells (including floating cells to capture all apoptotic bodies) and wash twice with cold PBS.

-

Resuspend the pellet in 1X Annexin-V Binding Buffer (containing 2.5 mM CaCl₂).

-

Add 5 μL of FITC-Annexin-V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Analyze via flow cytometry within 1 hour, gating for Annexin-V⁺/PI⁻ (early apoptosis) and Annexin-V⁺/PI⁺ (late apoptosis).

-

HUVEC Capillary Tube Formation Assay

-

Causality & Rationale: Matrigel provides the extracellular matrix cues (laminin, collagen IV) necessary for endothelial cells to differentiate into capillary tubes in vitro. Low-passage HUVECs (≤ Passage 4) must be used, as endothelial cells rapidly lose their angiogenic potential and VEGFR expression at higher passages, leading to false-negative tube formation.

-

Self-Validating System: A baseline control (untreated Matrigel) establishes normal tube length and junction count, ensuring the Matrigel batch is viable before quantifying the drug's disruptive effects.

-

Step-by-Step Protocol:

-

Coat a pre-chilled 96-well plate with 50 μL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

-

Seed 1.5×104 low-passage HUVECs per well in EGM-2 medium containing sub-lethal concentrations of the benzofuran derivative.

-

Incubate for 12–18 hours at 37°C in 5% CO₂.

-

Image the wells using phase-contrast microscopy and quantify total tube length and branching points using ImageJ (Angiogenesis Analyzer plugin).

-

Quantitative Pharmacodynamic Data

The following table summarizes the transformation of the inactive ethyl 3-amino-5-methoxybenzofuran-2-carboxylate scaffold into a highly potent active derivative (Compound 3g), benchmarked against the industry standard CA-4.

| Compound / Scaffold | Tubulin Assembly IC50 (μM) | Colchicine Binding Inhibition (%) | Cell Growth IC50 (nM) |

| Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (Precursor Scaffold) | > 50 (Inactive) | N/A | > 10,000 |

| Compound 3g (Active 3-Arylaminobenzofuran Derivative) | 1.1 | 83% | 0.3 – 27 |

| Combretastatin A-4 (CA-4) (Reference Standard) | 1.1 | 99% | 3.0 – 15 |

Note: Colchicine binding inhibition was measured using 1.0 μM tubulin and 5.0 μM [³H]colchicine.

References

-

Romagnoli, R., Baraldi, P. G., Salvador, M. K., Prencipe, F., Lopez-Cara, C., Schiaffino Ortega, S., Brancale, A., Hamel, E., Castagliuolo, I., Mitola, S., Ronca, R., Bortolozzi, R., Porcù, E., Basso, G., & Viola, G. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, 2015, 58(7), 3209-3222. URL:[Link]

Spectroscopic Characterization and Synthetic Methodology of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate: A Technical Guide

Executive Summary

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutic agents. Specifically, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly versatile building block utilized in the development of potent anti-cancer and anti-angiogenic compounds, most notably those targeting the colchicine binding site on tubulin[1]. This whitepaper provides an in-depth technical analysis of its synthetic methodology, mechanistic pathways, and rigorous spectroscopic characterization.

Synthetic Methodology: The Thorpe-Ziegler Cyclization

The synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is elegantly achieved via a tandem, one-pot O-alkylation and base-catalyzed Thorpe-Ziegler cyclization[1].

Mechanistic Causality and Reagent Selection

-

Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because it is basic enough to quantitatively deprotonate the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzonitrile (pKa ~9.5), yet mild enough to prevent the unwanted saponification of the ethyl ester moiety on the alkylating agent.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked," thereby maximizing its nucleophilicity and drastically accelerating the initial SN2 displacement of the bromide.

-

Cyclization Dynamics: Following the formation of the intermediate (ethyl 2-(2-cyano-4-methoxyphenoxy)acetate), the elevated temperature (80–100 °C) provides the activation energy required for the carbanion (generated alpha to the ester) to attack the electrophilic nitrile carbon. Subsequent tautomerization yields the thermodynamically stable aromatic 3-amino-benzofuran system.

Workflow of the one-pot O-alkylation and Thorpe-Ziegler cyclization.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity, the following protocol is designed as a self-validating system . The reaction's success can be orthogonally verified at multiple stages before committing to high-resolution NMR analysis.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a slight deepening in color).

-

Alkylation: Introduce ethyl bromoacetate (1.2 eq) dropwise via syringe.

-

Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC). The highly polar phenol spot will disappear, replaced by a higher Rf intermediate.

-

-

Cyclization: Heat the reaction mixture to 90 °C and stir for 4–6 hours.

-

Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMF) and dry over anhydrous Na₂SO₄.

-

Causality Note: Na₂SO₄ is preferred over MgSO₄ to prevent the polar primary amine from coordinating with the stronger Lewis acidic magnesium ions, which would reduce the isolated yield.

-

-

Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (Ethyl Acetate/Petroleum Ether, 3:7 v/v) to yield the product as a yellow solid[1].

Spectroscopic Characterization

The structural integrity of the synthesized molecule is confirmed through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)[2].

NMR Spectroscopy

The 1H NMR spectrum (in CDCl3 ) provides definitive proof of the cyclization. The use of CDCl3 is critical as it is a non-exchanging solvent, allowing the primary amine protons at C3 to be clearly observed as a broad singlet[2]. The aromatic region displays a classic AMX spin system characteristic of the 5-methoxy substitution pattern.

Table 1: Summarized 1H and 13C NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| 1H | 1.43 | Triplet (t, J = 7.0 Hz) | 3H | -OCH₂CH₃ (Ester methyl) |

| 1H | 3.86 | Singlet (s) | 3H | C5-OCH₃ (Aromatic methoxy) |

| 1H | 4.43 | Quartet (q, J = 7.0 Hz) | 2H | -OCH₂ CH₃ (Ester methylene) |

| 1H | 4.95 | Broad Singlet (br s) | 2H | C3-NH₂ (Primary amine) |

| 1H | 6.95 | Doublet (d, J = 2.6 Hz) | 1H | C4-H (meta-coupled to C6) |

| 1H | 7.05 | Doublet of doublets (dd, J = 8.9, 2.6 Hz) | 1H | C6-H (ortho to C7, meta to C4) |

| 1H | 7.30 | Doublet (d, J = 8.9 Hz) | 1H | C7-H (ortho-coupled to C6) |

| 13C | ~161.5 | Singlet | - | C=O (Conjugated ester carbonyl) |

FT-IR and HRMS Validation

Validation Checkpoint 2: The successful Thorpe-Ziegler cyclization is immediately validated by FT-IR. The sharp, intense nitrile (-C≡N) stretch of the starting material at ~2200 cm⁻¹ will completely disappear.

Table 2: Summarized FT-IR and HRMS Data

| Analytical Method | Key Parameter | Observed Value | Structural Significance |

| FT-IR | N-H Stretch | ~3450, 3350 cm⁻¹ | Confirms C3 primary amine |

| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Confirms conjugated ethyl ester |

| FT-IR | C-O Stretch | ~1200 cm⁻¹ | Confirms methoxy/ester ether linkages |

| HRMS (ESI-TOF) | [M+H]⁺ | m/z 236.0923 | Confirms molecular formula C12H13NO4 |

Biological Context & Downstream Application

Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not merely a terminal product; it is a critical intermediate. Functionalization of the C3-amino group (e.g., via coupling with 3,4,5-trimethoxyphenyl derivatives) yields potent antivascular and antimitotic agents[1]. These downstream derivatives exhibit nanomolar IC50 values against various cancer cell lines by binding to the colchicine site of β-tubulin, thereby disrupting microtubule dynamics and triggering apoptosis[1].

Mechanism of action for tubulin-targeting benzofuran derivatives.

References

- Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin.

- Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI.

Sources

Application Note: Synthesis and Mechanistic Profiling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate

Here is a detailed application note and synthesis protocol for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, designed for researchers and drug development professionals.

Introduction and Strategic Context

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various therapeutic agents. Specifically, 3-aminobenzofuran derivatives are critical intermediates in the development of potent vascular disrupting agents and tubulin polymerization inhibitors targeting the colchicine binding site[1].

This application note details the optimized tandem "one-pot" cyclization protocol for synthesizing Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate . This specific intermediate is highly valued for downstream C–N Buchwald–Hartwig palladium-catalyzed cross-coupling reactions to generate advanced anticancer and antiangiogenic candidates[1].

Mechanistic Causality and Experimental Design

The synthesis relies on a base-mediated tandem reaction utilizing 2-hydroxy-5-methoxybenzonitrile and ethyl bromoacetate. As a Senior Application Scientist, it is crucial to understand the causality behind the reagent and solvent selection to ensure a self-validating and reproducible system:

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion generated in the first step, ensuring rapid O-alkylation.

-

Base Selection (K₂CO₃): Potassium carbonate provides mild, heterogeneous basicity sufficient to deprotonate the phenolic hydroxyl group without causing unwanted hydrolysis of the ester moiety on the ethyl bromoacetate.

-

Tandem Cyclization (Thorpe-Ziegler type): Following the initial O-alkylation, the basic conditions facilitate the deprotonation of the newly introduced active methylene group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon, driving the ring closure and subsequent tautomerization to yield the stable 3-amino-benzofuran system.

Reaction Workflow Visualization

Workflow of the tandem one-pot cyclization for benzofuran synthesis.

Step-by-Step Synthesis Protocol

Safety & Precautions: Conduct all operations in a well-ventilated fume hood. DMF is a reproductive toxin and skin irritant; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Phase 1: Reaction Setup and O-Alkylation

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzonitrile (1.0 equivalent).

-

Solvation: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of substrate) under an inert atmosphere (N₂ or Argon).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents) to the stirring solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.

-

Electrophile Addition: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise via syringe.

Phase 2: Tandem Cyclization

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80–90 °C.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether (3:7 v/v) solvent system. The reaction is typically complete within 2 to 4 hours when the starting material spot is fully consumed.

Phase 3: Workup and Purification

-

Quenching: Cool the reaction mixture to room temperature and pour it over crushed ice/water to precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers sequentially with distilled water (to remove residual DMF) and saturated aqueous NaCl (brine).

-

Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Flash Chromatography: Purify the crude residue by silica gel flash chromatography. Elute using an isocratic mixture of Ethyl Acetate/Petroleum Ether 3:7 (v:v)[1].

-

Isolation: Collect the product fractions, concentrate, and dry under high vacuum to furnish the pure product as a yellow solid[1].

Analytical Data and Validation Summary

To ensure the trustworthiness of the synthesized batch, validate the product against the following established physicochemical and spectral parameters[1]:

| Parameter | Expected Result | Analytical Significance |

| Appearance | Yellow solid | Visual confirmation of pure conjugated system. |

| Yield | ~53% | Baseline efficiency for the tandem cyclization route. |

| Melting Point | 151–153 °C | Indicator of crystalline purity. |

| ¹H NMR (CDCl₃) Highlights | δ 1.43 (t, J = 7.0 Hz, 3H) | Confirms the presence of the ethyl ester methyl group. |

| δ 3.86 (s, 3H) | Confirms the preservation of the 5-methoxy group. |

Downstream Application Notes

Once validated, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is primed for further derivatization. Deactivation of the 3-amino group is not required prior to C–N Buchwald–Hartwig cross-coupling. It can be directly reacted with aryl halides (e.g., 1-bromo-3,4,5-trimethoxybenzene) utilizing Pd(OAc)₂, rac-BINAP, and Cs₂CO₃ in toluene at 100 °C to yield highly active antimitotic agents[1].

References

-